Cas no 2843-17-6 (Bromopivalic Acid)

Bromopivalic Acid 化学的及び物理的性質
名前と識別子
-
- Propanoic acid,3-bromo-2,2-dimethyl-
- 3-bromo-2,2-dimethylpropanoic acid
- 3-BROMO-2,2-DIMETHYLPROPIONIC ACID
- 3-bromo-2,2-dimethylpropioic acid
- 3-bromo-2,2-dimethyl-propionic acid
- A-Bromopivalic acid
- bromo-pivalic acid
- Brom-pivalinsaeure
- NSC115937
- 2843-17-6
- J-017067
- NSC-115937
- 3-BROMO-2,2-DIMETHYLPROPIONICACID
- SY139625
- beta-Bromopivalic acid
- 3-bromo-2, 2-dimethylpropanoic acid
- NSC 115937
- FT-0714587
- AQ-917/42754027
- SCHEMBL314782
- BS-12967
- CS-0308255
- MFCD00055490
- AKOS006343702
- EN300-112728
- bromopivalic acid
- FYHBVTYDATZUEE-UHFFFAOYSA-N
- Propanoic acid, 3-bromo-2,2-dimethyl-
- DTXSID50297428
- AC8762
- DB-017491
- Bromopivalic Acid
-
- MDL: MFCD00055490
- インチ: InChI=1S/C5H9BrO2/c1-5(2,3-6)4(7)8/h3H2,1-2H3,(H,7,8)
- InChIKey: FYHBVTYDATZUEE-UHFFFAOYSA-N
- ほほえんだ: CC(C)(CBr)C(=O)O
計算された属性
- せいみつぶんしりょう: 179.97900
- どういたいしつりょう: 179.97859g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 8
- 回転可能化学結合数: 2
- 複雑さ: 98.6
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.4
- トポロジー分子極性表面積: 37.3Ų
じっけんとくせい
- ゆうかいてん: 48-50 °C
- PSA: 37.30000
- LogP: 1.49210
Bromopivalic Acid セキュリティ情報
- 危険物輸送番号:UN 2923 8/PG 3
- WGKドイツ:3
- 危険カテゴリコード: 34
- セキュリティの説明: S26; S36/37/39; S45
-
危険物標識:
- リスク用語:R34
Bromopivalic Acid 税関データ
- 税関コード:2915900090
- 税関データ:
中国税関コード:
2915900090概要:
2915900090.その他の飽和無環モノカルボン酸及びその酸無水物(酸ハロゲン化/過酸素)化学品/過酸素酸及びそのハロゲン化/硝化/スルホン化/硝化誘導体。付加価値税:17.0%。税金還付率:9.0%. 規制条件:AB(入国貨物通関表、出国貨物通関表)。最恵国関税:5.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、
規制条件:
A.入国貨物通関表
B.出国貨物通関申告書検査検疫種別:
R、輸入食品衛生監督検査
S.輸出食品衛生監督検査
M.輸入商品検査
N.輸出商品検査要約:
2915900090他の飽和無環モノカルボン酸及びその無水物、ハロゲン化物、過酸化物及び過酸素酸、そのハロゲン化、スルホン化、硝化または亜硝化誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)最恵国関税:5.5% General tariff:30.0%
Bromopivalic Acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | B701740-100mg |
Bromopivalic Acid |
2843-17-6 | 100mg |
$ 87.00 | 2023-04-18 | ||
Enamine | EN300-112728-2.5g |
3-bromo-2,2-dimethylpropanoic acid |
2843-17-6 | 95% | 2.5g |
$231.0 | 2023-10-26 | |
Enamine | EN300-112728-5.0g |
3-bromo-2,2-dimethylpropanoic acid |
2843-17-6 | 95% | 5.0g |
$391.0 | 2023-07-10 | |
Apollo Scientific | OR938856-500mg |
3-Bromo-2,2-dimethylpropionic acid |
2843-17-6 | 95% | 500mg |
£285.00 | 2025-02-20 | |
Apollo Scientific | OR938856-250mg |
3-Bromo-2,2-dimethylpropionic acid |
2843-17-6 | 95% | 250mg |
£155.00 | 2025-02-20 | |
TRC | B701740-500mg |
Bromopivalic Acid |
2843-17-6 | 500mg |
$ 265.00 | 2023-04-18 | ||
eNovation Chemicals LLC | K76430-25g |
3-BROMO-2,2-DIMETHYLPROPIONICACID |
2843-17-6 | 95% | 25g |
$785 | 2024-05-25 | |
Fluorochem | 094021-250mg |
3-Bromo-2,2-dimethylpropionic acid |
2843-17-6 | 95% | 250mg |
£72.00 | 2022-03-01 | |
Enamine | EN300-112728-0.25g |
3-bromo-2,2-dimethylpropanoic acid |
2843-17-6 | 95% | 0.25g |
$67.0 | 2023-10-26 | |
Oakwood | 094021-1g |
3-Bromo-2,2-dimethylpropionic acid |
2843-17-6 | 90% | 1g |
$148.00 | 2024-07-19 |
Bromopivalic Acid 関連文献
-
1. Regioselective formation of amidocarboxy-substituted free radicalsChristopher J. Easton,Michael P. Hay,Stephen G. Love J. Chem. Soc. Perkin Trans. 1 1988 265
-
2. Cyclisation of ω-(isocyanatocarbonyl)alkyl radicals: acyclic precursors of imidyl radicalsParveen Kaushal,Brian P. Roberts J. Chem. Soc. Perkin Trans. 2 1989 1559
-
Federica Pisaneschi,Timothy H. Witney,Lisa Iddon,Eric O. Aboagye Med. Chem. Commun. 2013 4 1350
Bromopivalic Acidに関する追加情報
Bromopivalic Acid: A Comprehensive Overview
Bromopivalic acid, also known by its CAS number 2843-17-6, is a chemical compound that has garnered significant attention in various scientific and industrial fields. This compound, with the molecular formula C9H11BrO2, is a brominated derivative of pivalic acid, which itself is a widely used reagent in organic synthesis. The introduction of the bromine atom into the structure of pivalic acid introduces unique properties that make bromopivalic acid a valuable compound in numerous applications.
The synthesis of bromopivalic acid typically involves the bromination of pivalic acid, often through electrophilic substitution or other halogenation techniques. Recent studies have explored more efficient and environmentally friendly methods for this transformation, leveraging catalytic systems and green chemistry principles. These advancements have not only improved the yield and purity of bromopivalic acid but also reduced the environmental footprint associated with its production.
In terms of applications, bromopivalic acid has found utility in the pharmaceutical industry as an intermediate in drug synthesis. Its bromine atom serves as a reactive site for various coupling reactions, enabling the construction of complex molecular architectures. For instance, it has been employed in the synthesis of beta-lactam antibiotics and other bioactive compounds. The ability of bromopivalic acid to undergo nucleophilic substitution reactions makes it a versatile building block in medicinal chemistry.
Beyond pharmaceuticals, bromopivalic acid has also been utilized in agrochemicals and materials science. In agrochemistry, it has been incorporated into herbicides and fungicides due to its ability to modulate enzymatic activity. Recent research has focused on optimizing its bioavailability and reducing potential environmental toxicity, ensuring its sustainable use in agriculture.
The physical and chemical properties of bromopivalic acid are well-documented, with a melting point of approximately 105°C and a boiling point around 280°C under standard conditions. Its solubility in organic solvents such as dichloromethane and ethyl acetate facilitates its use in solution-phase reactions. The compound is stable under normal storage conditions but should be protected from moisture and light to prevent degradation.
In terms of safety considerations, while bromopivalic acid is not classified as a hazardous material under most regulations, it should be handled with care due to its potential irritancy to skin and eyes. Proper personal protective equipment (PPE) should be worn during handling, and appropriate ventilation measures should be implemented to minimize exposure.
Recent advancements in computational chemistry have enabled detailed studies of the electronic structure and reactivity of bromopivalic acid. These studies have provided insights into its interaction with biological targets, aiding in the design of more effective drug candidates. Additionally, the use of machine learning algorithms to predict the physicochemical properties and toxicity profiles of bromopivalic acid-derived compounds has emerged as a promising area of research.
In conclusion, bromopivalic acid, with its unique chemical properties and diverse applications, remains a significant compound in contemporary chemistry. Ongoing research continues to unlock new potentials for this compound, ensuring its relevance in both academic and industrial settings for years to come.
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